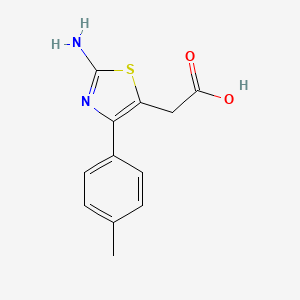

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound features an amino group at the second position, a p-tolyl group at the fourth position, and an acetic acid moiety at the fifth position of the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-toluidine with α-bromoacetic acid in the presence of a base to form the thiazole ring. The reaction conditions often include:

Solvent: Ethanol or water

Temperature: Reflux conditions

Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially forming thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nitrating agents

Major Products:

Oxidation Products: Nitroso or nitro derivatives

Reduction Products: Thiazolidine derivatives

Substitution Products: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Derivatives

This compound serves as a crucial building block for synthesizing more complex thiazole derivatives. It can be utilized in various chemical reactions including cyclization and nucleophilic substitution, which are fundamental in organic synthesis. Its ability to undergo electrophilic aromatic substitution due to the presence of the p-tolyl group enhances its reactivity and utility in creating novel compounds.

Synthetic Routes

The synthesis typically involves the reaction of p-toluidine with α-bromoacetic acid under reflux conditions, often using sodium hydroxide or potassium carbonate as a base. The reaction can be carried out in ethanol or water as solvents, optimizing yield and purity. Industrially, continuous flow processes may be employed to enhance production efficiency.

Biological Applications

Enzyme Inhibition

Research indicates that (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid may act as an enzyme inhibitor. It has been studied for its potential to bind to the active sites of enzymes, thereby blocking substrate access and inhibiting their activity. This property is particularly relevant in drug development where enzyme modulation is desired.

Antimicrobial and Anticancer Properties

The compound has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities. Studies have indicated that derivatives of thiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. This suggests potential as therapeutic agents, especially when combined with other functional groups that enhance solubility and bioavailability .

Medical Research

Therapeutic Potential

The compound is being explored for its therapeutic properties, including anti-inflammatory and immunosuppressive activities. Case studies have demonstrated its efficacy against specific cancer types and microbial infections, highlighting its potential as a lead compound for new drug development .

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound derivatives exhibit cytotoxicity against MCF-7 breast cancer cells, indicating their potential use in cancer therapy.

- Antimicrobial Studies : Research has revealed that this compound disrupts microbial cell membranes, providing a mechanism for its antimicrobial action against Gram-positive bacteria .

Industrial Applications

Material Development

In industrial settings, this compound is utilized to develop novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or other materials where enhanced performance is required.

Mecanismo De Acción

The mechanism of action of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparación Con Compuestos Similares

(2-Amino-4-methyl-thiazol-5-yl)-acetic acid: Similar structure but with a methyl group instead of a p-tolyl group.

(2-Amino-4-phenyl-thiazol-5-yl)-acetic acid: Features a phenyl group instead of a p-tolyl group.

Uniqueness: (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins.

Actividad Biológica

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting significant case studies and research data.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms, alongside an amino group and a p-tolyl substituent. Its molecular formula is C11H12N2S.

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound interacts with biological targets involved in cancer progression, particularly through mechanisms such as:

- Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics. This mechanism is crucial for cell division and proliferation, making it a potential pathway for anticancer activity .

- Induction of Apoptosis : Certain derivatives have been found to activate caspases (caspase-2, -3, and -8), leading to programmed cell death in cancer cells. For instance, specific thiazole derivatives have demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with findings suggesting:

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with low MIC values against Gram-positive bacteria. For example, derivatives similar to this compound have demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis .

Study 1: Anticancer Efficacy

A study conducted on thiazole derivatives found that compounds with substitutions at the 2-position significantly influenced antiproliferative activity. The most active compounds exhibited IC50 values ranging from 1.7 to 38 nM across various cancer cell lines, outperforming traditional chemotherapeutics in certain cases .

| Compound | Cell Lines Tested | IC50 (nM) |

|---|---|---|

| 3e | A549 | 1.7 |

| 3e | MCF-7 | 15 |

| 3e | HT-29 | 38 |

Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of several thiazole derivatives. The results indicated that certain derivatives had MIC values as low as 0.22 µg/mL against pathogenic isolates, showcasing their potential as effective antimicrobial agents .

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways related to cancer cell growth.

- Receptor Binding : Potential binding to receptors that mediate cellular responses to external signals.

- Disruption of Microtubule Dynamics : By binding to tubulin, it interferes with normal cell cycle progression.

Propiedades

IUPAC Name |

2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-2-4-8(5-3-7)11-9(6-10(15)16)17-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJKSGJPQNPRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.